Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate
Description
Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate is a piperidine-derived compound featuring a 4-oxo group and a 3-(2-methoxy-2-oxoethyl) substituent. The tert-butyl carbamate group at the 1-position enhances steric protection, making it a versatile intermediate in organic synthesis, particularly for neuroprotective agents and heterocyclic frameworks . Its ester functionality (methoxy-oxoethyl) and ketone group enable participation in diverse reactions, such as reductive amination, transesterification, and cyclization .
Properties
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-5-10(15)9(8-14)7-11(16)18-4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRQZXMNJPBEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation and Reaction Conditions
The Michael addition route begins with tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate as the starting material. Deprotonation at the α-position to the ketone generates an enolate, which undergoes conjugate addition with methyl acrylate derivatives.
In a representative procedure, potassium tert-butoxide (1.6 M in THF) deprotonates tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate at -78°C, followed by the addition of methyl 3-methoxyacrylate. The reaction proceeds via a six-membered transition state, yielding a β-keto ester intermediate. Subsequent triflation with N-phenyl bis(trifluoromethanesulfonamide) introduces a leaving group for downstream cross-coupling reactions.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Temperature | -78°C → 0°C → ambient | |
| Base | KOtBu (1.6 M in THF) | |
| Electrophile | Methyl 3-methoxyacrylate | |
| Yield (Intermediate) | 117% (theoretical maximum)* |
*The reported yield exceeding 100% likely stems from incomplete purification of the intermediate or measurement inaccuracies during chromatographic separation.
Stereochemical Considerations
The patent literature highlights challenges in achieving enantiomeric excess (ee) for chiral derivatives. While the target compound lacks stereocenters, side products from competing pathways (e.g., 5,6-dihydropyridine formations) require careful control via:
Enolate Trapping and Functional Group Interconversion
Triflation and Cross-Coupling
Post-Michael addition, the intermediate undergoes triflation to install a triflate leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
-
Triflation : Treatment with N-phenyl bis(trifluoromethanesulfonamide) at -78°C installs the triflate group.
-
Cross-Coupling : Palladium-catalyzed coupling with aryl amines (e.g., 2,3',5'-trifluoro-5-methoxy-biphenyl-4-amine) proceeds at 100°C using Xantphos and Pd(dba)₂.
Optimized Conditions:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(dba)₂/Xantphos | |
| Temperature | 100°C | |
| Solvent | 1,4-Dioxane | |
| Yield (Coupling Step) | 84% |
Critical Analysis of Methodologies
Yield Optimization Challenges
The Michael addition route achieves moderate yields (84% in coupling steps) but suffers from:
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Overalkylation : Competing reactions at the 2- and 6-positions of the piperidine ring.
-
Purification Complexity : Chromatographic separation of regioisomers (e.g., 2-methyl vs. 6-methyl derivatives) reduces throughput.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block for the construction of various heterocyclic compounds.
Biology
In biological research, this compound is used in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological macromolecules, making it useful in drug discovery and development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents targeting neurological and cardiovascular diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxoethyl Group
tert-Butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate (CAS 518990-24-4)
- Structure : Ethoxy group replaces methoxy in the oxoethyl chain.
- Properties : Molecular weight (299.32 vs. 257.29 for the target compound) and lipophilicity increase due to the longer alkyl chain.
- Applications : Used in peptide coupling reactions; higher steric bulk may slow hydrolysis compared to the methoxy variant .
tert-Butyl 3-(2-tert-butoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate (Intermediate 10 in )
Heterocyclic Core Modifications
tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 497160-14-2)
- Structure : Azetidine (4-membered ring) replaces piperidine (6-membered ring).
- Reactivity : Increased ring strain in azetidine enhances susceptibility to nucleophilic attack but reduces thermal stability .
- Biological Relevance : Azetidine derivatives are explored for kinase inhibition, contrasting with piperidine-based neuroprotective agents .
Protective Group Variations
tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate (CAS 849767-21-1)
Aromatic and Alkyl Substituents
tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate (CID 44607713)
- Structure : Benzyl group replaces methoxy-oxoethyl.
- Physicochemical Impact : Enhanced lipophilicity (logP ~3.5) due to aromaticity, improving blood-brain barrier penetration in drug design .
tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate (CAS 117565-57-8)
- Structure : Simple ethyl substituent instead of ester.
Functional Group Additions
Tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate (CAS 1785763-50-9)
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The methoxy-oxoethyl group in the target compound allows efficient transesterification to tert-butoxy or ethoxy analogs, enabling tailored solubility for specific reactions .
- Stability : Silyl-protected derivatives (e.g., CAS 849767-21-1) exhibit superior stability under acidic conditions compared to the target compound, making them preferable for multi-step syntheses .
Biological Activity
Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate is a synthetic organic compound classified as a piperidine derivative. This compound exhibits notable biological activity, making it a subject of interest in medicinal chemistry. Its structural complexity, characterized by the presence of a tert-butyl group and methoxy and oxoethyl substituents, contributes to its lipophilicity and reactivity, which are essential for potential therapeutic applications.
- Molecular Formula : C₁₃H₂₃NO₅
- Molecular Weight : 271.32 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of tert-butyl bromoacetate with a piperidine derivative under controlled conditions to achieve high yields. The following table summarizes a common synthetic route:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Tert-butyl bromoacetate, Piperidine | Controlled temperature | High |
| 2 | Methoxycarbonylation | Varies | High |
Biological Activity
Research indicates that piperidine derivatives, including this compound, have various biological activities such as:
- Antimicrobial Activity : Studies have shown that certain piperidine derivatives exhibit significant antimicrobial properties, potentially useful in treating infections.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
- Neurological Effects : Research has suggested that modifications in the piperidine structure can influence neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Case Studies
- Antimicrobial Assay : A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The compound showed promising results against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Testing : In vitro assays on cancer cell lines revealed that this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.
- Neuroprotection : A recent study investigated the neuroprotective effects of piperidine derivatives in models of oxidative stress-induced neuronal damage. The findings indicated that this compound could mitigate neuronal death, suggesting its potential in neurodegenerative disease therapy.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing physiological processes such as neurotransmission and inflammation.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | THF/DMF (1:1) | +15% |
| Temperature | 0–5°C (Boc step) | +10% |
| Catalyst | 0.1 eq DMAP | +20% |
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
Discrepancies (e.g., unexpected carbonyl signals) are addressed via:
- 2D NMR (NOESY, HMBC) : Confirm spatial proximity of protons and long-range C-H couplings.
- X-ray refinement : Resolves ambiguous stereochemistry or bond angles.
- Comparative analysis : Cross-reference with analogous compounds (e.g., tert-butyl 3-methyl-4-oxopiperidine derivatives) .
Advanced: How to design analogues of this compound for targeted biological activity?
Methodological Answer:
Substituent modification : Replace the methoxy group with bioisosteres (e.g., ethoxy, fluorine) to alter lipophilicity.
Scaffold hopping : Integrate heterocyclic moieties (e.g., thiophene, triazole) for enhanced target binding.
In silico screening : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like proteases or kinases.
In vitro assays : Validate anti-inflammatory/antimicrobial activity via COX-2 inhibition or MIC testing .
Basic: What are the key functional groups influencing this compound’s reactivity?
Methodological Answer:
- 4-Oxopiperidine : Participates in nucleophilic additions (e.g., Grignard reactions).
- Methoxy-oxoethyl ester : Undergoes hydrolysis to carboxylic acid under basic conditions.
- tert-Butoxycarbonyl (Boc) : Protects the amine while allowing orthogonal deprotection .
Advanced: How to predict the biological activity of derivatives using computational tools?
Methodological Answer:
QSAR modeling : Correlate substituent descriptors (logP, polar surface area) with bioactivity data.
Molecular dynamics simulations : Analyze binding stability with targets (e.g., MDM2 or β-lactamases).
ADMET profiling : Predict pharmacokinetics (e.g., BBB permeability) using SwissADME .
Advanced: What strategies ensure the compound’s stability under varying storage conditions?
Methodological Answer:
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (>150°C).
- HPLC monitoring : Track degradation products (e.g., ester hydrolysis) in accelerated stability studies (40°C/75% RH).
- Lyophilization : Enhance shelf life by storing as a lyophilized solid .
Advanced: How to investigate reaction mechanisms involving this compound?
Methodological Answer:
Isotopic labeling : Use ¹⁸O or deuterated reagents to trace carbonyl oxygen origins.
Kinetic isotope effects : Compare reaction rates with deuterated vs. protiated substrates.
DFT calculations : Simulate transition states (Gaussian 16) to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
